
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is a chemical compound with a complex structure that includes a hydroxy group and a dimethyl-octadienyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- typically involves the reaction of geraniol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dimethyl-octadienyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethyl-octadienyl chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: A related compound with similar structural features but lacking the hydroxy group.
Nerol: Another related compound with a similar structure but different stereochemistry.
Geranyl acetate: A derivative of geraniol with an acetate group instead of a hydroxy group.
Uniqueness
1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is unique due to the presence of both the hydroxy group and the dimethyl-octadienyl chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
57309-83-8 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,7,9-11,21H,6,8,12H2,1-3H3/b14-11- |
Clé InChI |
YOWVZXDJGGGRSC-KAMYIIQDSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

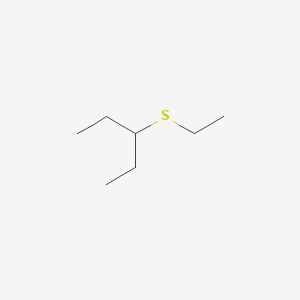
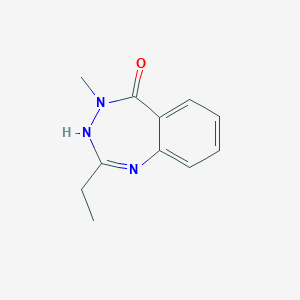

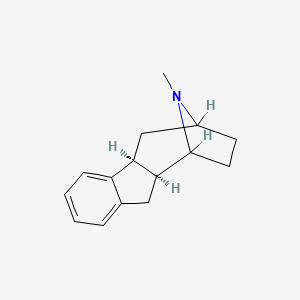
silanol](/img/structure/B14622148.png)


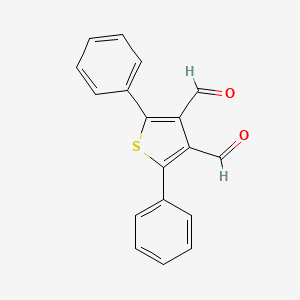
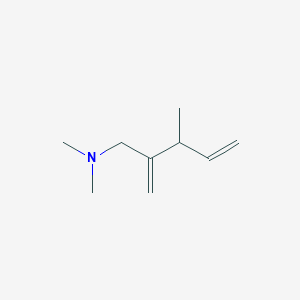
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
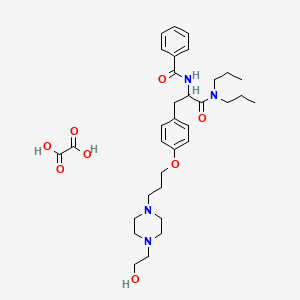
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
